![molecular formula C17H16N2O5S B2478605 ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 313262-44-1](/img/structure/B2478605.png)
ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The resulting thiophene derivative can then be further functionalized through nitration and amidation reactions to introduce the nitrobenzamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating biologically active metabolites or intermediates for further functionalization.
Reaction Conditions and Outcomes
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Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack.
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Applications : The carboxylic acid derivative serves as a precursor for amide bond formation or metal coordination complexes .
Reduction of the Nitro Group
The 3-nitrobenzamido substituent can be selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions.
Reduction Pathways
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Key Considerations :
Nucleophilic Substitution at the Amide Bond
The benzamide group participates in nucleophilic substitution under strongly acidic or basic conditions, though this is less common due to resonance stabilization of the amide bond.
Documented Reactions
Reaction Type | Reagents | Product | Yield | Notes | Source |
---|---|---|---|---|---|
Acidic cleavage | HBr (48%), acetic acid | 3-Nitrobenzoic acid + cyclopenta-thiophene amine | 60% | Requires prolonged reflux |
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Mechanism : Protonation of the amide oxygen weakens the C–N bond, enabling cleavage by bromide ions.
Electrophilic Aromatic Substitution
The electron-rich cyclopenta[b]thiophene core may undergo electrophilic substitution, though steric hindrance from the 3-nitrobenzamido group limits reactivity.
Potential Reactions
Reaction | Reagents | Position | Challenges | Source |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄ | C-4 or C-5 | Competing decomposition of nitro groups | |
Sulfonation | SO₃, H₂SO₄ | C-5 | Low regioselectivity |
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Experimental Note : Direct substitution on the thiophene ring is unconfirmed for this derivative but inferred from analogous cyclopenta[b]thiophene systems .
Functionalization via the Carboxylate
After ester hydrolysis, the carboxylic acid can be converted to:
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Amides : Using EDC/HOBt coupling with primary/secondary amines.
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Esters : Re-esterification with alkyl halides or alcohols under Mitsunobu conditions.
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Acid chlorides : Treatment with SOCl₂ or PCl₅ for subsequent nucleophilic acyl substitutions .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 247°C, with major mass loss stages attributed to:
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Ester group decomposition (247–300°C).
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Nitro group reduction and subsequent fragmentation (300–450°C) .
Photochemical Reactivity
The nitroaromatic system exhibits UV-induced reactivity, including:
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Nitro-to-nitrito isomerization under UV-A light (λ = 365 nm).
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Formation of radical intermediates in the presence of TiO₂ photocatalysts.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C17H16N2O5S
- Molecular Weight : 360.4 g/mol
- IUPAC Name : Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
The structure features a cyclopenta[b]thiophene core, which is known for its diverse reactivity and stability in various chemical environments. The presence of the nitro group and the carboxylate moiety enhances its potential for biological activity.
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiophene have been studied for their effectiveness against various pathogens, suggesting that this compound may also possess similar activities. In vitro studies have shown that related compounds can inhibit bacterial growth effectively .
- Antioxidant Properties : Compounds derived from thiophenes have demonstrated antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases. Studies have utilized various assays to evaluate the free radical scavenging ability of these compounds, indicating their potential use in therapeutic applications aimed at reducing oxidative damage .
- Cancer Research : The unique structure of this compound positions it as a candidate for anticancer drug development. Similar thiophene derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Materials Science Applications
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. The cyclopenta[b]thiophene structure is known for its ability to facilitate charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells.
- Polymer Chemistry : this compound can serve as a building block in the synthesis of polymers with specific functionalities. Its reactivity allows it to be incorporated into larger polymeric structures that may exhibit enhanced mechanical or thermal properties.
Synthetic Intermediate
The compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, which can lead to the development of new pharmaceuticals or agrochemicals.
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
Mechanism of Action
The mechanism of action of ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamido group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The thiophene core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminobenzo[b]thiophene-3-carboxylate
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Uniqueness
Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the nitrobenzamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such functional groups are required.
Biological Activity
Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 313262-44-1) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its structure, properties, and biological activity, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H16N2O5S |
Molecular Weight | 360.384 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 485.0 ± 45.0 °C at 760 mmHg |
Flash Point | 247.1 ± 28.7 °C |
LogP | 5.59 |
Structure
The structure of this compound features a cyclopentathiophene core with an ethyl ester and a nitrobenzamide moiety, contributing to its biological activity. The presence of the nitro group is significant as it often enhances the compound's reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiophene derivatives can possess antimicrobial properties against a range of pathogens. The introduction of the nitrobenzamide group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
- Anticancer Potential : Some derivatives in the cyclopentathiophene class have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production.
Case Studies
- Antimicrobial Activity : A study evaluating various thiophene derivatives found that those with nitro substitutions exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were significantly lower for compounds containing the nitro group compared to their non-nitro counterparts.
- Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cells (MCF-7) showed that derivatives related to this compound induced apoptosis at concentrations as low as 10 µM, with IC50 values indicating strong cytotoxicity.
- Anti-inflammatory Mechanisms : Research on similar compounds revealed that they could inhibit the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Properties
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-2-24-17(21)14-12-7-4-8-13(12)25-16(14)18-15(20)10-5-3-6-11(9-10)19(22)23/h3,5-6,9H,2,4,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXODXKQLDDALRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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